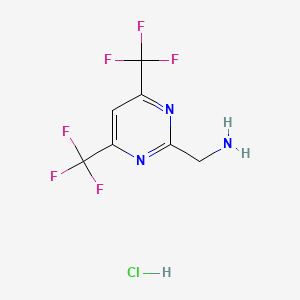
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrrolidine carboxylates and is characterized by its molecular formula C18H25NO8 and a molecular weight of 383.4 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate typically involves the reaction of isopropyl chloride with a suitable pyrrolidine derivative under controlled conditions. The process often employs Grignard reagents, which are prepared from isopropyl chloride and magnesium bromide . The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium dichromate (K2Cr2O7) can be used to oxidize the compound, leading to the formation of aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism by which Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate
- Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C16H21NO6 |
|---|---|
Molekulargewicht |
323.34 g/mol |
IUPAC-Name |
oxalic acid;propan-2-yl (3S)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c1-10(2)17-14(16)12-8-9-15-13(12)11-6-4-3-5-7-11;3-1(4)2(5)6/h3-7,10,12-13,15H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI-Schlüssel |
XIYVGWXTSFACMF-NQJMHYHOSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Kanonische SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)


![tert-butyl N-[2-(5-ethyltetrazol-1-yl)ethyl]carbamate](/img/structure/B15173638.png)



![methyl 2-[(3aR,6aS)-3-(4-bromophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B15173668.png)
![{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B15173675.png)
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-[3-[[tris(1-Methylethyl)silyl]oxy]propyl]-](/img/structure/B15173687.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
